HLA Restriction Specificity: DQB1*0401-Restricted CD4 Epitope vs. DRB1-Restricted Neighboring Epitopes
Cancer/testis antigen 1 (95-107) is the only NY-ESO-1 epitope among the three novel CD4 epitopes reported by Mizote et al. that is exclusively restricted by DQB1*0401, a MHC class II molecule distinct from DRB1*0901 (restricts 87-100) and DRB1*0803 (restricts 124-134) [1]. This HLA restriction specificity was determined by antibody blocking assays using anti-HLA-DR and anti-HLA-DQ monoclonal antibodies, confirmed with a panel of EBV-B cells expressing different HLA alleles as antigen-presenting cells [2]. The precise restriction mapping provides users with a defined genetic eligibility criterion — patients must carry DQB1*0401 — rather than relying on broad, promiscuous class II binding [3].
| Evidence Dimension | MHC class II restriction molecule and antibody blocking specificity |
|---|---|
| Target Compound Data | HLA-DQB1*0401 (confirmed by anti-DQ antibody blocking) |
| Comparator Or Baseline | NY-ESO-1 87-100: DRB1*0901; NY-ESO-1 124-134: DRB1*0803 (each confirmed by anti-DR blocking) |
| Quantified Difference | Three mutually exclusive HLA class II restriction alleles within the same NY-ESO-1 protein vaccination study |
| Conditions | PBMC from CHP-NY-ESO-1 vaccinated patients; antibody blocking assays with anti-HLA-DR (L243) and anti-HLA-DQ (SPV-L3) mAbs; EBV-B cell panel with defined HLA alleles |
Why This Matters
For precision immuno-monitoring or patient stratification in clinical trials, unambiguous assignment of the correct restricting HLA allele is essential; substituting one NY-ESO-1 CD4 peptide for another alters the eligible patient population entirely.
- [1] Mizote Y, Taniguchi T, Tanaka K, Isobe M, Wada H, Saika T, et al. Three novel NY-ESO-1 epitopes bound to DRB1*0803, DQB1*0401 and DRB1*0901 recognized by CD4 T cells from CHP-NY-ESO-1-vaccinated patients. Vaccine. 2010;28(32):5338-5346. View Source
- [2] Mizote Y, Taniguchi T, Tanaka K, Isobe M, Wada H, Saika T, et al. Three novel NY-ESO-1 epitopes bound to DRB1*0803, DQB1*0401 and DRB1*0901 recognized by CD4 T cells from CHP-NY-ESO-1-vaccinated patients. Vaccine. 2010;28(32):5338-5346. View Source
- [3] Mandic M, Castelli F, Janjic B, Almunia C, Andrade P, Gillet D, et al. One NY-ESO-1-derived epitope that promiscuously binds to multiple HLA-DR and HLA-DP4 molecules and stimulates autologous CD4+ T cells from patients with NY-ESO-1-expressing melanoma. J Immunol. 2005;174(4):1751-1759. View Source
